ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure integrates a thieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3, a 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 4. The compound’s stereochemistry, if chiral, could further influence its interaction with biological targets, as highlighted by foundational studies on molecular chirality by Pasteur .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c1-3-34-24(31)27-12-10-18-19(14-27)35-23(20(18)21(25)29)26-22(30)16-6-8-17(9-7-16)36(32,33)28-11-4-5-15(2)13-28/h6-9,15H,3-5,10-14H2,1-2H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQDKDZBXDCZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound is characterized by a thienopyridine core and multiple functional groups that enhance its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 478.7 g/mol. The structural complexity allows for diverse interactions with biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thienopyridine Derivative : The initial step involves the synthesis of a thienopyridine scaffold through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the carbamoyl and sulfonamide moieties.
- Final Coupling : The final product is obtained through coupling reactions involving activated esters or amines.
Enzyme Inhibition
Research indicates that compounds similar to ethyl 3-carbamoyl derivatives exhibit significant inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies have demonstrated that certain derivatives can inhibit AChE with IC50 values in the nanomolar range, suggesting strong potential for treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential
The unique structure of this compound suggests potential anticancer properties. Preliminary studies have shown that it can interact with proteins involved in tumor growth regulation. This interaction may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and differentiation.
- Enzyme Modulation : By inhibiting key enzymes like AChE, it may alter neurotransmitter levels, impacting cognitive function and mood regulation.
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective effects of related compounds found that they significantly improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .
- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct research on this compound is scarce in the provided evidence, comparisons can be drawn to structurally analogous molecules based on functional groups and scaffold similarity:
A. Thieno[2,3-c]Pyridine Derivatives
Compounds with the thieno[2,3-c]pyridine core are known for their pharmacological properties. For example:
- Thienopyridine-based kinase inhibitors: These often exhibit enhanced binding affinity due to the planar aromatic system, which facilitates π-π stacking in enzyme active sites. Ethyl 3-carbamoyl-2-(4-sulfonylbenzamido) derivatives may share this mechanism but lack specific kinetic data in the provided sources.
- Anticancer analogs: Derivatives with sulfonamide substituents, such as sulfonamide-linked thienopyridines, demonstrate antiproliferative effects by targeting carbonic anhydrases or tubulin polymerization. The 3-methylpiperidinyl-sulfonyl group in the subject compound may enhance solubility or membrane permeability compared to simpler sulfonamides .
B. Sulfonamide-Containing Compounds
Sulfonamides are prevalent in medicinal chemistry (e.g., sulfa drugs, protease inhibitors). Key comparisons include:
- Celecoxib analogs: The 4-sulfonylbenzamido group resembles the sulfonamide moiety in COX-2 inhibitors. However, the 3-methylpiperidinyl tail in the subject compound may reduce gastrointestinal toxicity, a common issue with non-selective COX inhibitors.
- HIV protease inhibitors: Sulfonamides in drugs like Amprenavir improve binding to aspartic protease active sites. The thienopyridine core in the subject compound could offer steric advantages but may compromise metabolic stability compared to peptidomimetic scaffolds.
C. Carbamate/Ester Derivatives
The ethyl carboxylate ester at position 6 suggests a prodrug strategy, akin to ester-containing prodrugs like Oseltamivir. Hydrolysis in vivo could release a carboxylic acid, enhancing target engagement. However, this hypothesis requires validation through pharmacokinetic studies absent in the provided evidence.
Key Research Findings and Limitations
- Synthetic Challenges: The multi-step synthesis of such polyfunctionalized thienopyridines likely involves sulfonylation, amidation, and cyclization steps, which may result in low yields or purification difficulties compared to simpler analogs.
- Biological Data Gap : The evidence lacks in vitro or in vivo studies on this compound, making direct comparisons to clinically used analogs speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
